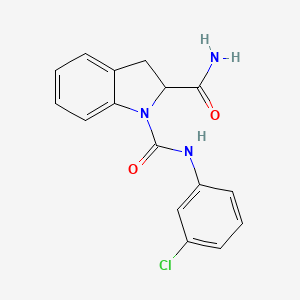

![molecular formula C26H21N7O4S2 B2920745 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 391940-91-3](/img/structure/B2920745.png)

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

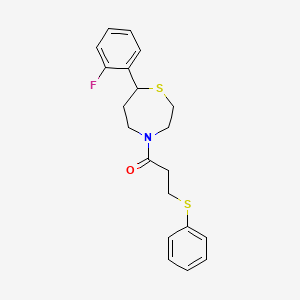

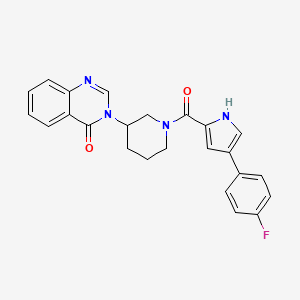

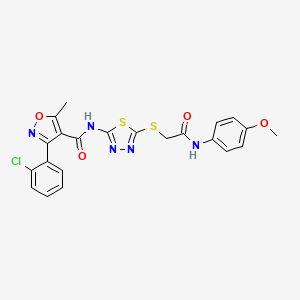

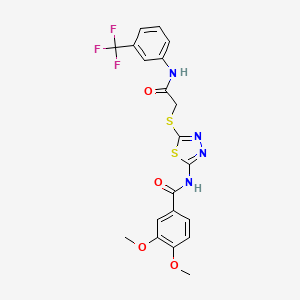

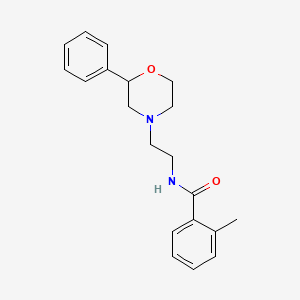

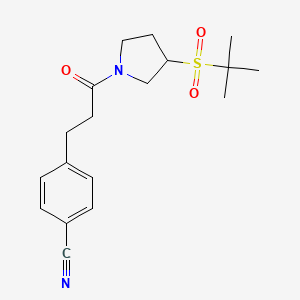

The compound contains several functional groups including a benzothiazole, a triazole, a nitro group, and an amide group. Benzothiazoles are aromatic heterocyclic compounds that have been studied for their potential biological activities . Triazoles are another class of heterocycles that are often used in medicinal chemistry due to their stability and versatility .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazoles can be synthesized through several methods, including the condensation of 2-aminobenzenethiols with carboxylic acids . Triazoles can be synthesized through the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined through spectroscopic methods such as NMR .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has demonstrated the synthesis and evaluation of novel derivatives of benzothiazoles, showing cytostatic activities against malignant human cell lines including cervical, breast, colon, and laryngeal carcinoma, as well as normal human fibroblast cell lines (Racané et al., 2006). This indicates the compound's potential in antitumor applications.

Anticancer Activity

Further studies highlight the synthesis of 4-thiazolidinones containing benzothiazole moiety and their screening for antitumor activity. Some derivatives have shown significant anticancer activity across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antimicrobial and Antibacterial Properties

Compounds with benzothiazole derivatives have been synthesized and shown significant antimicrobial and antibacterial activities against various pathogenic bacteria. This includes studies on the synthesis and antimicrobial screening of thiadiazol-2-amines and their efficacy against bacterial and fungal infections (Desai et al., 2013).

Optical and Electrochemical Applications

Benzothiazole compounds have also been explored for their optical properties, with certain derivatives demonstrating significant emissions and good antibacterial activity against skin infection and food poisoning-causing bacteria. These findings suggest their potential use in optical applications and as antibacterial agents (Mishra et al., 2020).

Corrosion Inhibition

Research into benzothiazole derivatives for corrosion inhibition has shown that certain compounds offer extra stability and higher inhibition efficiencies against steel corrosion in acidic solutions, indicating their potential application in materials science (Hu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be cyclooxygenase enzymes (COX-1 and COX-2) and Mycobacterium tuberculosis, respectively.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the anti-inflammatory activity of structurally similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

Inhibition of COX enzymes would prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Result of Action

If it does inhibit cox enzymes as hypothesized, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N7O4S2/c1-16-11-12-17(13-20(16)33(36)37)24(35)27-14-22-30-31-26(32(22)18-7-3-2-4-8-18)38-15-23(34)29-25-28-19-9-5-6-10-21(19)39-25/h2-13H,14-15H2,1H3,(H,27,35)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKPZKHTASXVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N7O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid](/img/structure/B2920662.png)

![3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2920666.png)

![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)

![7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol](/img/structure/B2920679.png)